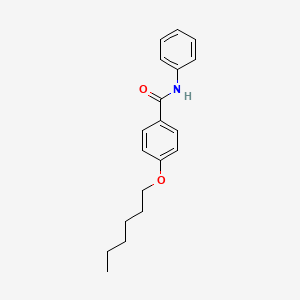

4-(hexyloxy)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hexoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-3-4-8-15-22-18-13-11-16(12-14-18)19(21)20-17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVDACBAVZGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

melting point and clearing point of 4-(hexyloxy)-N-phenylbenzamide

An In-depth Technical Guide to the Thermal Phase Transitions of 4-(hexyloxy)-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive framework for the synthesis and thermal characterization of 4-(hexyloxy)-N-phenylbenzamide, a molecule of interest in materials science and medicinal chemistry. As a calamitic (rod-shaped) molecule, it possesses the potential for liquid crystalline behavior, making the precise determination of its melting and clearing points critical for any application. This document moves beyond a simple statement of values to detail the underlying principles and rigorous experimental methodologies required for accurate characterization. We present self-validating protocols for synthesis, purification, and analysis using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), equipping researchers with the necessary tools to investigate this compound and its analogues with high scientific integrity.

Introduction: The Significance of Phase Transitions

4-(hexyloxy)-N-phenylbenzamide belongs to the N-aryl-4-(alkoxy)benzamide family. Its structure, comprising a rigid aromatic core functionalized with a flexible hexyloxy chain and an N-phenyl amide group, imparts a molecular anisotropy that is a prerequisite for liquid crystalline behavior. The amide group's capacity for hydrogen bonding introduces strong intermolecular interactions that significantly influence the thermal stability of its various phases.

For researchers, understanding the thermal transitions of this molecule is paramount:

-

Melting Point (Tₘ): The temperature at which the compound transitions from a solid crystalline lattice to a more fluid state (either a liquid crystal phase or an isotropic liquid). This parameter is a fundamental indicator of purity and molecular packing efficiency.

-

Clearing Point (T꜀) or Isotropization Temperature (Tᵢ): The temperature at which the material transitions from the ordered, anisotropic liquid crystal phase to a disordered, transparent isotropic liquid. The range between the melting point and the clearing point defines the thermal stability window of the mesophase, a critical parameter for device applications.

This guide provides the experimental and theoretical foundation for determining these key thermal properties.

Synthesis and Purification: The Foundation of Accurate Measurement

The thermal properties of a compound are exquisitely sensitive to impurities, which can depress transition temperatures and broaden their ranges. Therefore, a robust synthesis and purification strategy is the first and most critical step. A common and effective route is a two-step process involving Williamson ether synthesis followed by amidation.

Synthesis Workflow

The logical flow from commercially available precursors to the final, highly pure product is illustrated below.

Caption: Synthesis and purification workflow for 4-(hexyloxy)-N-phenylbenzamide.

Experimental Protocol: Synthesis

-

Synthesis of 4-(Hexyloxy)benzoic Acid:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature to form the phenoxide.

-

Add 1-bromohexane (1.1 eq.) dropwise and heat the reaction to ~70°C for 12-24 hours, monitoring by TLC.[1]

-

After cooling, pour the mixture into water and acidify to precipitate the product.

-

Filter, wash with water, and dry the crude 4-(hexyloxy)benzoic acid. Recrystallize from ethanol/water if necessary.

-

-

Synthesis of 4-(hexyloxy)-N-phenylbenzamide:

-

Dissolve 4-(hexyloxy)benzoic acid (1.0 eq.), aniline (1.0 eq.), and a coupling activator like N-hydroxybenzotriazole (HOBt) in a dry solvent such as dichloromethane (DCM).

-

Cool the mixture in an ice bath and add a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise.[2]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the byproducts and wash the organic layer with dilute acid, base, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Experimental Protocol: Purification

-

Recrystallization: This is the most effective method for purifying the final product. Ethanol is a common solvent choice. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. Filter and dry the crystals under vacuum. The sharpness of the melting point is an excellent indicator of purity.

Thermal Analysis: Determining Melting and Clearing Points

A dual-method approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) provides a self-validating system for thermal analysis. DSC offers quantitative data on transition temperatures and enthalpies, while POM provides qualitative visual confirmation of the phase types and their characteristic textures.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the thermogram.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (Tₘ = 156.6 °C).[3]

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4-(hexyloxy)-N-phenylbenzamide into an aluminum DSC pan and hermetically seal it.[3]

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature (~25 °C) to a temperature well above the expected clearing point (e.g., 200 °C) at a constant rate of 10 °C/min. This scan erases the sample's prior thermal history.[3]

-

Cooling Scan: Cool the sample from 200 °C back to 25 °C at the same rate (10 °C/min). This reveals the crystallization and liquid crystal formation temperatures.

-

Second Heating Scan: Heat the sample again from 25 °C to 200 °C at 10 °C/min. Data from this scan is typically used for analysis as it represents the intrinsic thermal behavior of the material.[3]

-

-

Data Analysis:

-

Identify the endothermic peaks on the second heating scan. The first peak corresponds to the melting transition (Crystal → Liquid Crystal/Isotropic), and the second, smaller peak corresponds to the clearing transition (Liquid Crystal → Isotropic).

-

The transition temperature is determined from the onset of the peak.

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Principle of Polarized Optical Microscopy (POM)

POM with a hot stage allows for the direct observation of a sample's morphology as it is heated and cooled. Anisotropic materials, like liquid crystals, are birefringent and will appear bright with distinct textures between crossed polarizers, while isotropic materials (crystals in certain orientations, isotropic liquid) will appear dark.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.

-

Heating and Observation: Place the slide on a calibrated hot stage. Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing through the microscope with crossed polarizers.

-

Texture Identification:

-

Upon melting, note the temperature and the appearance of a fluid, birefringent phase. For nematic phases, characteristic "Schlieren" or "marbled" textures are expected.[4][5]

-

Continue heating until the sample becomes completely dark. This temperature is the clearing point (T꜀), where the birefringent liquid crystal has transitioned to the isotropic liquid.

-

Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures, confirming the reversibility of the transition.

-

Integrated Thermal Analysis Workflow

Caption: Integrated workflow for the thermal characterization of liquid crystals.

Data Summary and Interpretation

While specific, verified values for 4-(hexyloxy)-N-phenylbenzamide are not consolidated in a single primary source, analysis of related N-aryl-4-(alkoxy)benzamides and other calamitic molecules with hexyloxy tails suggests the presence of a nematic liquid crystal phase.[4][6] The expected thermal data would be presented as follows.

| Thermal Transition | Transition Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Observation Method |

| Melting (Crystal → Nematic) | Tₘ (Onset) | ΔHₘ | DSC, POM |

| Clearing (Nematic → Isotropic) | T꜀ (Onset) | ΔH꜀ | DSC, POM |

Interpretation Notes:

-

The melting point (Tₘ) is expected to be a sharp, high-enthalpy transition, reflecting the energy required to break the crystalline lattice.

-

The clearing point (T꜀) is typically a much lower enthalpy transition, as it only involves the loss of long-range orientational order.

-

The presence of strong N-H···O hydrogen bonds between the amide groups is expected to result in relatively high transition temperatures compared to analogous ester compounds.[4]

Conclusion

The accurate determination of the melting and clearing points of 4-(hexyloxy)-N-phenylbenzamide is fundamental to its application in any field. This guide has established a rigorous, self-validating methodology rooted in best practices for chemical synthesis and thermal analysis. By combining quantitative DSC data with qualitative POM observations, researchers can confidently establish the thermal properties and liquid crystalline phase behavior of this compound. This integrated approach ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement in materials and pharmaceutical development.

References

-

Sunil, B. N., et al. (2020). "Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides." RSC Advances. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties." Molecules. [Link]

-

Osiecka, N., et al. (2013). "Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy." Acta Physica Polonica A. [Link]

-

Takenaka, S. (2025). "Liquid Crystalline Properties of 3,4-Di-and 2,4-Di(4-alkoxybenzoyloxy)-benzylidene-4-alkoxyanilines." ResearchGate. [Link]

-

Dolejší, E., et al. (2025). "Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine recept." bioRxiv. [Link]

-

Tatarsky, D. (2009). "Synthesis and phase transitions of 4-(dodecyloxy)benzamide derivatives of azacrowns (14)-N sub 4 and (18)." ResearchGate. [Link]

-

Saeed, A., et al. (2012). "4-Hexyloxybenzamide." Acta Crystallographica Section E. [Link]

-

Hossain, M. E., et al. (2018). "Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates." ResearchGate. [Link]

-

Hagar, M. E., et al. (2022). "Differential scanning calorimetry (DSC) thermograms of supramolecular..." ResearchGate. [Link]

-

Chen, J., et al. (2024). "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction." Semantic Scholar. [Link]

-

Hagar, M., et al. (2021). "Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals." Semantic Scholar. [Link]

-

ChemSynthesis. (2025). "N-phenylbenzamide." ChemSynthesis. [Link]

-

Czerkas, S., & Dąbrowski, R. (2025). "Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline." ResearchGate. [Link]

-

Li, Z., et al. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules. [Link]

-

Sastry, P. S., et al. (2016). "Synthesis, characterisation and phase transition studies in N-(-4-ethyloxybenzylydene)-4'-alkoxyanilines." Semantic Scholar. [Link]

-

PrepChem. (2021). "Synthesis of 4-hexyloxyphenol." PrepChem.com. [Link]

-

Chen, J., et al. (2024). "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction." MDPI. [Link]

-

Gowda, B. T., et al. (2011). "4-Chloro-N-phenylbenzamide." ResearchGate. [Link]

-

Wikipedia. "Benzanilide." Wikipedia. [Link]

-

Dolejší, E., et al. (2024). "Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M." bioRxiv. [Link]

-

Kumar, S. (2025). "Changes in the thermodynamic properties of 4-n(hexyloxy) benzoic acid by Li+3 ion beam irradiation." ResearchGate. [Link]

-

Demeule, B., et al. "CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY." ATA Scientific. [Link]

-

National Center for Biotechnology Information. "4-Phenylbenzamide." PubChem. [Link]

-

Dolejší, E., et al. (2025). "Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M." bioRxiv. [Link]

-

Lokant, J. P., et al. (2025). "Preparation of (Z)-N-Phenoxybenzimidoyl Chloride." Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

4-(hexyloxy)-N-phenylbenzamide CAS number and safety data sheet

Abstract

This technical guide provides a comprehensive overview of 4-(hexyloxy)-N-phenylbenzamide, a derivative of the N-phenylbenzamide scaffold. While specific data for this compound is not extensively documented in public databases, this guide synthesizes information from structurally related molecules and established chemical principles to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, a plausible and detailed synthetic protocol, predicted physicochemical properties, a thorough safety and handling profile based on analogous compounds, and a discussion of its potential applications in research and development. This document is intended to serve as a foundational resource for those interested in the synthesis, evaluation, and application of novel benzamide derivatives.

Chemical Identity and Structure

4-(hexyloxy)-N-phenylbenzamide is an organic compound characterized by a central benzamide core. This core consists of a benzene ring bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. The nitrogen atom is substituted with a phenyl group, and the benzene ring of the benzoyl group is substituted at the para-position (position 4) with a hexyloxy group (-O-(CH₂)₅CH₃).

While a specific CAS number for 4-(hexyloxy)-N-phenylbenzamide is not readily found in major chemical databases, its structure can be unequivocally defined. For reference, the CAS numbers of its primary precursors are:

The structural formula of 4-(hexyloxy)-N-phenylbenzamide is presented below:

Molecular Formula: C₁₉H₂₃NO₂ Molecular Weight: 297.40 g/mol

Synthesis of 4-(hexyloxy)-N-phenylbenzamide

The synthesis of N-phenylbenzamides is a well-established transformation in organic chemistry. A common and effective method is the amidation of a carboxylic acid with an amine. In the case of 4-(hexyloxy)-N-phenylbenzamide, this would involve the reaction of 4-(hexyloxy)benzoic acid with aniline. To facilitate this reaction, the carboxylic acid is typically activated. This can be achieved in two primary ways: conversion to an acyl chloride followed by reaction with the amine (Schotten-Baumann reaction), or in-situ activation using a peptide coupling reagent.[3][4][5][6]

Below is a detailed protocol for the synthesis via the acyl chloride intermediate, a robust and widely applicable method.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Activation of the Carboxylic Acid: Conversion of 4-(hexyloxy)benzoic acid to 4-(hexyloxy)benzoyl chloride.

-

Amide Bond Formation: Reaction of 4-(hexyloxy)benzoyl chloride with aniline to yield the final product.

Caption: Synthetic workflow for 4-(hexyloxy)-N-phenylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(hexyloxy)benzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hexyloxy)benzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(hexyloxy)benzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 4-(hexyloxy)-N-phenylbenzamide

-

In a separate flask, dissolve aniline (1 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the aniline solution in an ice bath to 0°C.

-

Dissolve the crude 4-(hexyloxy)benzoyl chloride from Step 1 in a minimal amount of dry DCM.

-

Add the 4-(hexyloxy)benzoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(hexyloxy)-N-phenylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Physicochemical Properties

The exact physicochemical properties of 4-(hexyloxy)-N-phenylbenzamide are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be predicted:

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a solid with a melting point higher than N-phenylbenzamide (161-163°C), due to the additional hexyloxy chain which can increase intermolecular interactions. |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, acetone, and dichloromethane. |

| Stability | Stable under normal laboratory conditions.[7] |

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 4-(hexyloxy)-N-phenylbenzamide. Therefore, a conservative approach to handling is imperative, and safety precautions should be based on the known hazards of structurally similar compounds, such as N-phenylbenzamide and other substituted benzamides.[8][9]

Hazard Identification

The following table summarizes the potential hazards, compiled from data on related N-phenylbenzamide derivatives.

| Hazard Class | Classification and Statement |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. (H302)[8] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. (H315)[7] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. (H319)[7] |

| Skin Sensitization | May cause an allergic skin reaction. (H317)[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. (H335)[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[7][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[9]

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Potential Research Applications

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a hexyloxy group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and material properties.

-

Medicinal Chemistry: Derivatives of N-phenylbenzamide have been investigated for a range of biological activities, including as antiviral agents. For instance, certain derivatives have shown inhibitory activity against Enterovirus 71.[3] The 4-hexyloxy substituent is also a key feature in some muscarinic acetylcholine receptor antagonists, where it is thought to contribute to wash-resistant binding and sustained action.[10] Therefore, 4-(hexyloxy)-N-phenylbenzamide could be a valuable candidate for screening in various biological assays, particularly in virology and neuropharmacology.

-

Materials Science: The rigid benzanilide core combined with a flexible alkyl chain is a common motif in liquid crystals. While this specific compound may not be liquid crystalline itself, it serves as a fundamental building block for more complex structures with potential applications in display technologies and other advanced materials.

Conclusion

4-(hexyloxy)-N-phenylbenzamide is a compound of significant interest for both synthetic and applied research. While detailed characterization and safety data are not yet widely available, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The synthetic route is straightforward, and the potential for applications in medicinal chemistry and materials science warrants further investigation of this and related compounds. As with any novel chemical entity, all handling and experimental work should be conducted with the utmost care and appropriate safety precautions.

References

-

ChemBK. (2024, April 9). N-phenylbenzamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-[[[4-[(Z)-Amino[[(hexyloxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid. Retrieved from [Link]

-

bioRxiv. (2025, June 30). Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine recept. Retrieved from [Link]

-

MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

- PDF from an unknown source. (n.d.).

-

PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

PMC. (n.d.). 4-Hexyloxybenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hexyloxyphenol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(HEXYLOXY)BENZOIC ACID | CAS 1142-39-8. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hexyloxy benzoic acid. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-((4-NITROBENZOYL)OXY)-N-(PHENYLMETHOXY)BENZAMIDE. Retrieved from [Link]

-

Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of.... Retrieved from [Link]

-

SlideShare. (n.d.). Benzanilide synthesis. Retrieved from [Link]

-

Allen. (n.d.). Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. Retrieved from [Link]

Sources

- 1. 4-(Hexyloxy)benzoic acid | 1142-39-8 [sigmaaldrich.com]

- 2. 4-(HEXYLOXY)BENZOIC ACID | CAS 1142-39-8 [matrix-fine-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]

- 6. Benzanilide synthesis | PPTX [slideshare.net]

- 7. fishersci.es [fishersci.es]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. biorxiv.org [biorxiv.org]

Technical Guide: Synthesis of 4-Alkoxy-N-Phenylbenzamides

Executive Summary

4-Alkoxy-N-phenylbenzamides represent a critical structural motif in two distinct high-value sectors: materials science (as liquid crystalline mesogens) and medicinal chemistry (as pharmacophores for anti-inflammatory and analgesic agents).

This technical guide provides a rigorous, evidence-based analysis of the synthetic pathways to access this scaffold. Unlike generic organic chemistry texts, this document focuses on process scalability, purity profiles required for phase transition analysis, and mechanistic causality . We prioritize the Schotten-Baumann reaction for its reliability in generating liquid crystal libraries, while also detailing direct amidation and late-stage alkylation strategies for combinatorial drug discovery.

Part 1: Strategic Retrosynthesis & Pathway Selection

To synthesize 4-alkoxy-N-phenylbenzamide efficiently, one must analyze the bond disconnections based on the desired final application (e.g., bulk manufacturing vs. library generation).

The Core Disconnections

-

Amide Bond Disconnection: Splits the molecule into a benzoic acid derivative and an aniline.

-

Ether Bond Disconnection: Splits the molecule into a phenol derivative and an alkyl halide.

Visualization: Retrosynthetic Logic

The following diagram illustrates the three primary routes to the target scaffold.

Figure 1: Retrosynthetic analysis showing the three primary synthetic vectors.

Part 2: Method A — The Schotten-Baumann Protocol (Gold Standard)

For researchers requiring high yields (>85%) and crystalline purity essential for liquid crystal characterization, the Schotten-Baumann reaction remains the gold standard. This method utilizes an acyl chloride intermediate, which is significantly more electrophilic than the parent acid.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution .[1][2] The base (typically Pyridine or NaOH) serves a dual purpose:

-

Scavenger: Neutralizes the HCl byproduct to prevent protonation of the aniline nucleophile.

-

Catalyst (if Pyridine is used): Forms a highly reactive N-acylpyridinium intermediate.

Experimental Protocol

Scale: 10 mmol Target: 4-Butoxy-N-phenylbenzamide

-

Activation: In a dry RBF, dissolve 4-butoxybenzoic acid (1.94 g, 10 mmol) in dry toluene (20 mL). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ in vacuo to isolate the crude acid chloride.

-

Coupling: Dissolve the acid chloride in dry Dichloromethane (DCM, 10 mL).

-

Addition: Cool a solution of Aniline (0.93 g, 10 mmol) and Triethylamine (TEA, 1.2 eq) in DCM (10 mL) to 0°C.

-

Reaction: Add the acid chloride solution dropwise to the amine solution. The exotherm drives the kinetics. Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then Brine. Dry over MgSO₄.

Visualization: Reaction Mechanism

Figure 2: Simplified mechanistic flow of the Schotten-Baumann acylation.

Part 3: Method B — Direct Amidation (Green Chemistry)

When avoiding toxic thionyl chloride is necessary (e.g., late-stage pharmaceutical synthesis), direct condensation using coupling agents or catalysts is preferred.

The Boric Acid / TiF4 Approach

Recent literature highlights the utility of Group IV metals (TiF₄) and Boric Acid derivatives to catalyze the direct condensation of carboxylic acids and amines. This method generates water as the only byproduct, offering high atom economy.

Protocol (TiF₄ Catalyzed):

-

Mix 4-alkoxybenzoic acid (1.0 eq) and aniline (1.0 eq) in toluene.

-

Add TiF₄ (10 mol%).

-

Reflux with a Dean-Stark trap to continuously remove water (driving equilibrium forward).

-

Yield: Typically 80-90% after 12-24 hours.

Protocol (Coupling Agents - HATU/EDC):

-

Best for: Small-scale combinatorial libraries where yield is less critical than speed.

-

Conditions: DMF solvent, HATU (1.1 eq), DIPEA (2.0 eq), RT, 2 hours.

Part 4: Method C — Williamson Ether Synthesis (Combinatorial Route)

This route is strategic when you need to synthesize a library of benzamides with different alkoxy tail lengths (e.g., C1 to C12) to study the "odd-even" effect in liquid crystal phase transitions.

Logic

Instead of making 10 different alkoxy-acids, you synthesize one large batch of 4-hydroxy-N-phenylbenzamide and then alkylate it in parallel reactions.

Experimental Protocol

-

Precursor Synthesis: React 4-acetoxybenzoyl chloride with aniline, then hydrolyze the ester to get 4-hydroxy-N-phenylbenzamide.

-

Alkylation:

-

Dissolve 4-hydroxy-N-phenylbenzamide (1 eq) in Acetone or DMF.

-

Add K₂CO₃ (3 eq) and the specific Alkyl Bromide (1.2 eq).

-

Reflux for 6-12 hours.

-

-

Advantage: K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~10) without affecting the amide nitrogen (pKa ~17).

Part 5: Purification & Characterization Data[3]

For liquid crystals, purity is paramount. Even 1% impurity can depress the clearing point (Nematic -> Isotropic transition) by several degrees.

Comparative Data Table

| Parameter | Method A (Acid Chloride) | Method B (Direct TiF4) | Method C (Alkylation) |

| Yield | 85 - 95% | 75 - 90% | 80 - 92% |

| Atom Economy | Low (SOCl₂ waste) | High (Water byproduct) | Medium (Salt waste) |

| Purity (Crude) | High | Medium | Medium |

| Scalability | Excellent | Good | Good |

| Primary Use | Bulk Synthesis | Green Chemistry | Library Generation |

Purification Workflow

Figure 3: Decision tree for purification based on physical state and required purity.

Characterization Checklist

-

1H NMR: Look for the amide singlet (δ 8.0-10.0 ppm) and the distinctive alkoxy triplets.

-

DSC (Differential Scanning Calorimetry): Essential for liquid crystals to identify phase transition temperatures (Crystal

Smectic -

POM (Polarized Optical Microscopy): Visual confirmation of mesophase textures (e.g., Schlieren texture for Nematic).

References

- Schotten-Baumann Reaction Mechanism & Applications.Chemistry LibreTexts / IIT Kanpur.

- TiF4-catalyzed Direct Amidation of Carboxylic Acids.Organic & Biomolecular Chemistry, 2024.

- Williamson Ether Synthesis Protocols.BenchChem Technical Support.

- Liquid Crystal Properties of 4-Alkoxybenzamides.

Sources

Methodological & Application

Synthesis of 4-(hexyloxy)-N-phenylbenzamide from 4-Hexyloxybenzoic Acid: A Detailed Guide to Amide Bond Formation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science, valued for its role in constructing molecules with diverse biological activities and unique material properties. This application note provides a comprehensive guide to the synthesis of a representative analogue, 4-(hexyloxy)-N-phenylbenzamide, starting from 4-hexyloxybenzoic acid and aniline. We present two robust and widely applicable protocols: the classic conversion via an acyl chloride intermediate using thionyl chloride, and a milder, one-pot approach using modern carbodiimide coupling agents like EDC. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental procedures, purification techniques, and characterization data. The aim is to equip researchers with the practical knowledge to successfully synthesize this and related amide compounds with high purity and yield.

Introduction and Scientific Rationale

Amide bond formation is arguably the most critical and frequently performed reaction in drug discovery and chemical biology.[1][2] While seemingly a simple condensation of a carboxylic acid and an amine, the direct reaction is often inefficient at moderate temperatures. This is due to a competing and rapid acid-base reaction that forms a thermodynamically stable and unreactive ammonium carboxylate salt.[1][3][4]

To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" strategy transforms the carboxylate into a highly electrophilic species that is readily attacked by the nucleophilic amine. This guide details two of the most effective and common activation strategies.

-

Method A: Acyl Chloride Formation. This classic, high-yielding method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The subsequent reaction of the acyl chloride with an amine, often under Schotten-Baumann conditions, is rapid and efficient.[3][7]

-

Method B: Carbodiimide Coupling. This approach utilizes coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under milder conditions.[3][6][8] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[9][10]

Choosing the appropriate method depends on the substrate's sensitivity, desired scale, and purification considerations. This note will provide the necessary details for researchers to make an informed decision and execute the synthesis successfully.

Reaction Mechanisms: The Chemistry of Activation

Acyl Chloride Pathway via Thionyl Chloride

The reaction of 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of SOCl₂. Following a series of steps involving chloride ion attack and rearrangement, the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) are eliminated, driving the reaction to completion and yielding the 4-hexyloxybenzoyl chloride.[11] This acyl chloride is a potent electrophile that reacts readily with aniline.

EDC/HOBt Coupling Pathway

The EDC-mediated coupling is a more intricate process that avoids harsh reagents.

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the starting material is chiral and can rearrange into an unreactive N-acylurea byproduct.[8][9][10]

-

Additive Interception: To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester.[2] This new active ester is more stable than the O-acylisourea but still highly reactive towards amines.

-

Amide Formation: The amine (aniline) then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt. The byproduct of EDC is a water-soluble urea derivative, which simplifies the purification process compared to the insoluble urea byproduct from DCC.[9][10]

Experimental Guide

This section provides two distinct, validated protocols for the target synthesis.

General Considerations & Safety

Chemical Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic HCl and SO₂ gases.[12][13][14][15][16] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves.[14][15]

-

Aniline: Toxic upon inhalation, ingestion, and skin contact. It is also a suspected carcinogen. Handle with appropriate PPE in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Bases (Pyridine, Triethylamine): Flammable, corrosive, and have strong odors. Handle in a fume hood.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is robust and generally provides high yields.

Step 1: Synthesis of 4-Hexyloxybenzoyl Chloride

-

Place 4-hexyloxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Working in a fume hood, add excess thionyl chloride (SOCl₂, ~3-5 eq) to the flask. A small catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[]

-

Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation). This step is crucial and must be done carefully in the fume hood. The resulting crude 4-hexyloxybenzoyl chloride is a yellow-orange oil and is typically used in the next step without further purification.

Step 2: Amidation to form 4-(hexyloxy)-N-phenylbenzamide

-

Dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (N₂ or Argon).[5]

-

Cool the amine solution to 0 °C using an ice bath.

-

Dissolve the crude 4-hexyloxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.[5]

Protocol 2: One-Pot Synthesis via EDC/HOBt Coupling

This method is milder and convenient as it is performed in a single pot.

-

Combine 4-hexyloxybenzoic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in a round-bottom flask with a magnetic stir bar.[2]

-

Add an anhydrous aprotic solvent, such as DCM or DMF.

-

Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Add aniline (1.1 eq) to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Workup and Purification

The crude product from either protocol contains the desired amide along with unreacted starting materials and byproducts. A standard liquid-liquid extraction is highly effective for purification.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with additional DCM or ethyl acetate.

-

Wash the organic layer sequentially with:

-

1M HCl solution (2x) to remove unreacted aniline and other basic components.

-

Saturated NaHCO₃ solution (2x) to remove unreacted 4-hexyloxybenzoic acid and HOBt.

-

Brine (saturated NaCl solution) (1x) to remove residual water.

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization. A common solvent system for benzanilides is ethanol or an ethanol/water mixture.[7][18] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals, which can be collected by vacuum filtration.

Data and Characterization

The identity and purity of the final product, 4-(hexyloxy)-N-phenylbenzamide, should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid.[7] |

| Melting Point | A sharp melting point is indicative of high purity. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1650 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend). |

| ¹H NMR (CDCl₃, δ ppm) | Signals expected in the aromatic region (~6.9-8.0 ppm for protons on both phenyl rings), a broad singlet for the amide N-H proton (~8.0-9.0 ppm, may exchange with D₂O), a triplet for the -OCH₂- protons (~4.0 ppm), multiplets for the aliphatic chain protons (~1.3-1.8 ppm), and a terminal methyl triplet (~0.9 ppm). |

| ¹³C NMR (CDCl₃, δ ppm) | A signal for the amide carbonyl carbon (~165-170 ppm), multiple signals in the aromatic region (~114-163 ppm), and signals for the hexyloxy carbon chain (~14-68 ppm). |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of C₁₉H₂₃NO₂ (297.40 g/mol ). |

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 4-(hexyloxy)-N-phenylbenzamide.

Caption: General experimental workflow from starting materials to final product.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. This is a distinct page from reference 4, providing additional protocol details. Retrieved from [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

-

Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), 2433-2436. [Link]

-

Labmonk. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

-

Sunil, B. N., et al. (2020). Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides. RSC Advances, 10(34), 20222-20231. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

- Google Patents. (n.d.). FR2658192A1 - New process for the preparation of benzanilides.

-

Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

-

Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

-

Reddit. (2017, May 12). Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Reporter [fishersci.co.uk]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. Lab Reporter [fishersci.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. nj.gov [nj.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. chemicalbook.com [chemicalbook.com]

- 18. FR2658192A1 - New process for the preparation of benzanilides - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(Hexyloxy)-N-phenylbenzamide as a Versatile Building Block for Calamitic Liquid Crystals

Foreword: The Architectural Elegance of Liquid Crystal Mesogens

In the realm of materials science, liquid crystals stand as a testament to the profound relationship between molecular architecture and macroscopic function. These unique states of matter, which exhibit properties of both crystalline solids and isotropic liquids, are the cornerstone of modern display technologies and hold immense promise in fields ranging from optical sensing to advanced drug delivery. At the heart of these materials are the mesogens—the fundamental building blocks whose shape and intermolecular interactions dictate the nature and stability of the liquid crystalline phases.

This technical guide focuses on a particularly elegant and versatile mesogenic scaffold: 4-(hexyloxy)-N-phenylbenzamide . As a calamitic, or rod-like, liquid crystal, this molecule embodies the essential design principles for inducing mesomorphism: a rigid, polarizable core coupled with a flexible, non-polar tail. The benzanilide core provides the necessary rigidity and anisotropy, while the terminal hexyloxy chain introduces fluidity, enabling the formation of ordered, yet mobile, liquid crystalline phases.

This document is intended for researchers, materials scientists, and professionals in drug development. It provides a comprehensive overview of the synthesis, characterization, and application of 4-(hexyloxy)-N-phenylbenzamide as a liquid crystal building block. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Molecular Design and Rationale: The Benzanilide Core and the Hexyloxy Tail

The liquid crystalline behavior of 4-(hexyloxy)-N-phenylbenzamide is a direct consequence of its molecular structure. The molecule can be deconstructed into two key components:

-

The Rigid Core: N-phenylbenzamide (Benzanilide): The central benzanilide unit is a planar, rigid structure that promotes the anisotropic packing of molecules, a prerequisite for liquid crystal formation. The amide linkage (-CO-NH-) introduces a significant dipole moment and the capacity for hydrogen bonding, which can enhance the stability of the mesophases.

-

The Flexible Tail: 4-(Hexyloxy) Group: The terminal hexyloxy chain is a flexible, non-polar appendage. This alkyl chain disrupts the close packing that would lead to a high melting point, thereby lowering the transition temperature into the liquid crystalline phase. The length of this chain is a critical determinant of the type and temperature range of the mesophases observed.

The interplay between the rigid core and the flexible tail is the key to the mesomorphic behavior of this class of compounds. The core promotes long-range orientational order, while the tail provides the necessary fluidity.

Synthesis of 4-(Hexyloxy)-N-phenylbenzamide: A Step-by-Step Protocol

The synthesis of 4-(hexyloxy)-N-phenylbenzamide is a two-step process that involves the preparation of the key intermediate, 4-(hexyloxy)benzoic acid, followed by its conversion to the final product via the formation of an amide bond.

Synthesis of the Precursor: 4-(Hexyloxy)benzoic Acid

The synthesis of the 4-(hexyloxy)benzoic acid precursor is achieved through a Williamson ether synthesis, a robust and high-yielding reaction.

Protocol 1: Synthesis of 4-(Hexyloxy)benzoic Acid

-

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in ethanol.

-

Add potassium carbonate (2 equivalents) to the solution and stir for 15 minutes at room temperature to form the potassium salt of the phenol.

-

Add 1-bromohexane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with dilute hydrochloric acid until the pH is approximately 2. This will precipitate the 4-(hexyloxy)benzoic acid.

-

Collect the white solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(hexyloxy)benzoic acid.

-

-

Characterization:

-

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

The melting point of the purified product should be determined and compared to the literature value.

-

Amide Bond Formation: The Schotten-Baumann Reaction

The final step in the synthesis is the formation of the amide bond between 4-(hexyloxy)benzoic acid and aniline. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline in the presence of a base to neutralize the HCl byproduct. This is a classic example of the Schotten-Baumann reaction.

Protocol 2: Synthesis of 4-(Hexyloxy)-N-phenylbenzamide

-

Materials:

-

4-(Hexyloxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aniline

-

Pyridine or triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(hexyloxy)benzoic acid (1 equivalent) in dry DCM. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(hexyloxy)benzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in dry DCM. In a separate flask, dissolve aniline (1 equivalent) and pyridine (1.2 equivalents) in dry DCM.

-

Slowly add the aniline solution to the acyl chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 4-(hexyloxy)-N-phenylbenzamide.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

-

The purity of the compound should be assessed by high-performance liquid chromatography (HPLC).

-

Workflow for the Synthesis of 4-(hexyloxy)-N-phenylbenzamide

Caption: Workflow for the characterization of mesomorphic properties.

Applications and Future Directions

The versatility of the 4-(hexyloxy)-N-phenylbenzamide scaffold makes it a valuable building block for a wide range of liquid crystalline materials.

-

Display Technologies: By tuning the molecular structure, for example, by introducing lateral substituents or by incorporating chiral centers, the properties of the resulting liquid crystals can be tailored for specific display applications.

-

Advanced Materials: These building blocks can be incorporated into more complex architectures, such as liquid crystalline polymers and elastomers, to create materials with unique mechanical and optical properties.

-

Drug Delivery: The self-assembling nature of liquid crystals offers intriguing possibilities for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the benzanilide core is an active area of research.

Conclusion

4-(Hexyloxy)-N-phenylbenzamide is a quintessential example of a calamitic liquid crystal building block. Its straightforward synthesis, coupled with the tunability of its mesomorphic properties through structural modification, makes it an ideal platform for both fundamental research into the nature of liquid crystals and the development of novel materials for a variety of applications. The protocols and insights provided in this guide are intended to empower researchers to explore the rich potential of this versatile molecular scaffold.

References

-

Sunil, B. N., Behera, P. K., Achalkumar, A. S., Shanker, G., & Hegde, G. (2020). Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides. RSC Advances, 10(34), 20222–20231. [Link]

-

Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, W., & Sivasothy, Y. (2011). Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. International Journal of Physical Sciences, 6(33), 7522-7531. [Link]

-

Tatarsky, D., Banerjee, K., & Ford, W. T. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. [Link]

-

Mohd, N., et al. (2021). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. Scholarly Journal of Science and Technology, 5(9), 831-836. [Link]

-

Al-Janabi, A. H., & Abd-Al-Hussain, S. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Advanced Research, 5(4), 1326-1334. [Link]

preparation of calamitic liquid crystals using hexyloxybenzanilide cores

An In-depth Guide to the Synthesis and Characterization of Calamitic Liquid Crystals with Hexyloxybenzanilide Cores

Abstract

This comprehensive application note provides a detailed guide for the synthesis, purification, and characterization of calamitic liquid crystals based on N-(4-hexyloxyphenyl)-4-hexyloxybenzamide. Calamitic, or rod-like, liquid crystals are foundational materials in display technologies and advanced optical systems. The benzanilide core offers a rigid, polarizable structure, while the terminal hexyloxy chains provide the necessary flexibility to promote the formation of mesophases. This document is intended for researchers and professionals in materials science, organic chemistry, and drug development, offering both detailed experimental protocols and the scientific rationale behind key procedural steps. We cover a multi-step synthesis, rigorous purification methods, and essential characterization techniques, including Polarized Optical Microscopy (POM) and Differential Scanning calorimetry (DSC), to confirm and analyze the mesomorphic behavior of the target compound.

Introduction: The Rationale for Hexyloxybenzanilide Cores

Calamitic liquid crystals are a state of matter characterized by long-range orientational order but lacking long-range positional order.[1] Their rod-like molecular shape, or anisotropy, is the primary driver for their self-assembly into ordered yet fluid phases known as mesophases.[1] A typical calamitic mesogen consists of three key components: a rigid core, flexible terminal chains, and often a linking group.[2]

-

The Rigid Core: The benzanilide unit (C₆H₅CONHC₆H₅) provides a robust, planar, and polarizable core. This rigidity is essential for maintaining the rod-like shape and promoting the anisotropic intermolecular interactions (e.g., π-π stacking) that lead to liquid crystallinity. The amide linkage (-CONH-) introduces a strong dipole moment and hydrogen bonding capability, which can enhance mesophase stability.

-

Flexible Terminal Chains: The two terminal hexyloxy chains (-(CH₂)₅CH₃) impart fluidity to the system. They disrupt close crystal packing, lowering the melting point and allowing the ordered, fluid mesophases to exist over a specific temperature range. The length of these alkyl chains is a critical design parameter that directly influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

This guide details the complete workflow, from the synthesis of precursors to the final characterization of the liquid crystalline properties of the target N-(4-hexyloxyphenyl)-4-hexyloxybenzamide molecule.

Overall Synthetic Strategy

The synthesis of the target liquid crystal is achieved through a convergent approach. First, two key precursors, 4-hexyloxybenzoic acid and 4-hexyloxyaniline, are prepared via Williamson ether synthesis. The benzoic acid derivative is then converted to a more reactive acid chloride. Finally, the two precursors are coupled using the Schotten-Baumann reaction to form the central amide bond, yielding the desired benzanilide core.

Caption: Overall workflow for the synthesis and analysis of hexyloxybenzanilide liquid crystals.

Part I: Synthesis of Precursors

The quality of the final liquid crystal is highly dependent on the purity of its precursors. The following protocols detail their preparation.

Protocol 1.1: Synthesis of 4-Hexyloxybenzoic Acid

This procedure utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide. Here, the phenoxide of 4-hydroxybenzoic acid is generated in situ using potassium carbonate.

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and ethanol.

-

Stir the mixture to form a suspension. Add 1-bromohexane (1.2 eq) to the flask.

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation energy of the Sₙ2 reaction. The excess K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr formed, driving the reaction to completion.

-

-

After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude solid.

-

Redissolve the solid in warm water and acidify with concentrated HCl until the pH is ~2. The 4-hexyloxybenzoic acid will precipitate as a white solid.

-

Causality: The product exists as a potassium carboxylate salt after the reaction. Acidification protonates the carboxylate, rendering the product insoluble in water and allowing for its isolation.

-

-

Filter the white precipitate, wash thoroughly with cold deionized water, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from an ethanol/water mixture.[3]

Protocol 1.2: Synthesis of 4-Hexyloxyaniline

A similar Williamson ether synthesis is used to prepare the aniline precursor.[4][5][6][7]

Materials:

-

4-Aminophenol

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in DMF.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.

-

Add 1-bromohexane (1.2 eq) and heat the mixture to 80-90 °C for 8-12 hours with stirring.

-

After cooling, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 4-hexyloxyaniline, which is often a brown solid or oil.[5]

-

Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from hexane. The pure product should be a low-melting solid.

Part II: Synthesis of N-(4-hexyloxyphenyl)-4-hexyloxybenzamide

The final step is the formation of the amide bond. This requires activating the carboxylic acid to an acid chloride, followed by a base-mediated coupling with the aniline.

Caption: Two-stage process for the synthesis of the benzanilide core.

Protocol 2.1: Amide Bond Formation

Step A: Preparation of 4-Hexyloxybenzoyl Chloride

-

Place the dry 4-hexyloxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

-

Add thionyl chloride (SOCl₂, ~3.0 eq) to the flask. A few drops of DMF can be added as a catalyst.

-

Gently reflux the mixture for 2-3 hours. The solid benzoic acid should completely dissolve.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The product, 4-hexyloxybenzoyl chloride, is a liquid or low-melting solid and is typically used immediately in the next step without further purification.

-

Trustworthiness: This activation is crucial. Carboxylic acids are not electrophilic enough to react directly with anilines. The highly reactive acid chloride intermediate ensures an efficient and high-yielding acylation reaction.[8]

-

Step B: Schotten-Baumann Coupling

This reaction is a classic method for synthesizing amides from amines and acid chlorides.[9][10][11]

-

In an Erlenmeyer flask, dissolve 4-hexyloxyaniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add an aqueous solution of sodium hydroxide (10% w/v, ~2.5 eq).

-

Cool the flask in an ice bath.

-

While stirring vigorously, slowly add the 4-hexyloxybenzoyl chloride (prepared in Step A, 1.05 eq), either neat or dissolved in a small amount of the organic solvent.

-

Expertise: Slow addition at low temperature is critical to control the highly exothermic reaction and to minimize hydrolysis of the acid chloride.[11] The biphasic system (aqueous NaOH and organic solvent) with vigorous stirring creates a large interfacial area for the reaction to occur.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for another 2-3 hours.[9]

-

Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(4-hexyloxyphenyl)-4-hexyloxybenzamide.

Part III: Purification

Achieving high purity is paramount for observing well-defined liquid crystal phase transitions. Ionic impurities or synthetic byproducts can disrupt the long-range molecular ordering and depress transition temperatures.

Protocol 3.1: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying the final product.[11]

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture) to just dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.

-

Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.

-

Self-Validation: The purity should be assessed by measuring the melting point. A sharp melting point indicates high purity. The process can be repeated until the melting point is constant.

-

Part IV: Characterization of Liquid Crystalline Properties

Once the compound is synthesized and purified, its mesomorphic properties must be investigated. This is primarily accomplished using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[2][12][13]

Caption: Workflow for the characterization of liquid crystal mesophases.

Protocol 4.1: Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the unique optical textures of different liquid crystal phases.[13][14] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices along different molecular axes.[15] This property allows them to rotate the plane of polarized light, producing characteristic textures when viewed between two crossed polarizers.

Procedure:

-

Place a small amount of the purified sample on a clean glass microscope slide.

-

Cover with a coverslip, and place the slide on a hot stage connected to a temperature controller.

-

Heat the sample until it melts into the isotropic liquid phase (it will appear completely dark under crossed polarizers). This ensures a uniform, thin film.

-

Slowly cool the sample (e.g., at 1-2 °C/min). Observe the sample through the microscope as it cools.

-

The appearance of bright, textured domains signals the transition from the isotropic liquid to a liquid crystal mesophase.

-

Record the temperatures at which phase transitions occur and capture images of the characteristic textures. For nematic phases, expect to see "threaded" or "Schlieren" textures.[2][16]

-

Expertise: Upon cooling from the isotropic phase, nematic droplets often emerge and coalesce to form the characteristic nematic texture.[2] Identifying these textures is a primary method for phase identification.

-

Protocol 4.2: Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature.[13][17][18] It provides precise temperatures and enthalpy values (ΔH) for phase transitions.

Procedure:

-

Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument to perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min). A typical cycle might be:

-

Heat from room temperature to a temperature well above the clearing point (isotropic phase).

-

Cool at the same rate back to room temperature.

-

Heat again to confirm the transitions.

-

-

The output thermogram will show peaks corresponding to phase transitions.[19]

-

Endothermic peaks on heating represent transitions like crystal-to-nematic (melting) and nematic-to-isotropic (clearing).

-

Exothermic peaks on cooling represent the reverse transitions.

-

Self-Validation: The transition temperatures observed in the second heating scan are typically reported, as this scan reflects the thermal history established by the controlled first cooling scan. The temperatures should correlate with the visual observations from POM.

-

Summary of Expected Data

The following table presents hypothetical, yet representative, data for a calamitic liquid crystal with a hexyloxybenzanilide core. Actual values will vary based on purity and precise molecular structure.

| Transition | Transition Temperature (°C) | Enthalpy (ΔH) (J/g) | Observation Method |

| Crystal (Cr) → Nematic (N) | ~105 °C | ~25 | DSC (Heating) |

| Nematic (N) → Isotropic (I) | ~140 °C | ~1.5 | DSC (Heating) |

| Isotropic (I) → Nematic (N) | ~139 °C | ~ -1.4 | DSC (Cooling) / POM |

| Nematic (N) → Crystal (Cr) | ~85 °C | ~ -20 | DSC (Cooling) |

Data is illustrative and based on typical values for similar compounds.

References

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. National Center for Biotechnology Information. [Link]

- Purification of liquid crystals and liquid crystal composition.

-

SYNTHESIS Benzanilide BY BENZOLATION. SYNTHESIS Benzanilide BY BENZOLATION. [Link]

-

Benzanilide synthesis. Slideshare. [Link]

-

Chiral calamitic organosiloxane liquid crystals with tunable properties. Royal Society of Chemistry. [Link]

-

DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Acta Physica Polonica A. [Link]

-

Synthesis and analysis of amides. Chemistry Education. [Link]

-

Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. National Center for Biotechnology Information. [Link]

-

A Dynamic Analysis of Toron Formation in Chiral Nematic Liquid Crystals Using a Polarization Holographic Microscope. MDPI. [Link]

-

Synthesis of 4-hexyloxy benzoic acid. PrepChem.com. [Link]

-

Various techniques have been used to characterize liquid crystals. ResearchGate. [Link]

-

Regimes of the liquid crystal purification by means of ion capturing agents. ResearchGate. [Link]

-

Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]

-

Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]

-

New Configuration Transitions of Nematic Liquid Crystals in Drops Induced by Magnetic Fields. LRSM, University of Pennsylvania. [Link]

-

The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. Course Hero. [Link]

-

n,n'-diphenylbenzamidine. Organic Syntheses. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

-

design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research. [Link]

-

Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing. [Link]

-

Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. ResearchGate. [Link]

-

Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]

-

The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. OAM-RC. [Link]

-

The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate. [Link]

-

Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. [Link]

-

4-(Hexyloxy)aniline. ResearchGate. [Link]

-

Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online. [Link]

-

Making 4-Hydroxybenzoic acid from PABA. YouTube. [Link]

-